molecular formula C13H20N2 B1426852 1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine CAS No. 1343166-12-0

1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine

Cat. No.: B1426852
CAS No.: 1343166-12-0
M. Wt: 204.31 g/mol
InChI Key: JQIWLKWRUOVHGW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine is an organic compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . This compound is characterized by the presence of a cyclopropyl group, an ethyl group, and a phenyl group attached to an ethane-1,2-diamine backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine typically involves the reaction of cyclopropylamine, ethylamine, and phenylacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch reactions. The reactants are mixed in a reactor, and the reaction is monitored using techniques such as gas chromatography and high-performance liquid chromatography to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-N2-methyl-N2-phenylethane-1,2-diamine
  • 1-Cyclopropyl-N2-ethyl-N2-benzylethane-1,2-diamine
  • 1-Cyclopropyl-N2-ethyl-N2-tolylethane-1,2-diamine

Uniqueness

1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine is unique due to its specific combination of cyclopropyl, ethyl, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1-cyclopropyl-N'-ethyl-N'-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-15(10-13(14)11-8-9-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIWLKWRUOVHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(C1CC1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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